molecular formula C6H9ClO2 B14363127 1-(Chloromethoxy)-4-methoxybut-2-yne CAS No. 90906-16-4

1-(Chloromethoxy)-4-methoxybut-2-yne

Cat. No.: B14363127
CAS No.: 90906-16-4
M. Wt: 148.59 g/mol
InChI Key: KNPUTZDXFILYLM-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4-methoxybut-2-yne is an organic compound characterized by the presence of a chloromethoxy group and a methoxy group attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethoxy)-4-methoxybut-2-yne typically involves the reaction of 4-methoxybut-2-yne with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethoxy)-4-methoxybut-2-yne undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

1-(Chloromethoxy)-4-methoxybut-2-yne has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-4-methoxybut-2-yne involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The triple bond in the butyne backbone can participate in addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethoxy)prop-2-yne: Similar structure but with a shorter carbon chain.

    1,2-bis(Chloromethoxy)ethane: Contains two chloromethoxy groups attached to an ethane backbone.

    1-(Chloromethoxy)methoxy-2-methoxyethane: Contains an additional methoxy group.

Uniqueness

1-(Chloromethoxy)-4-methoxybut-2-yne is unique due to its combination of a chloromethoxy group and a methoxy group on a butyne backbone, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

90906-16-4

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

1-(chloromethoxy)-4-methoxybut-2-yne

InChI

InChI=1S/C6H9ClO2/c1-8-4-2-3-5-9-6-7/h4-6H2,1H3

InChI Key

KNPUTZDXFILYLM-UHFFFAOYSA-N

Canonical SMILES

COCC#CCOCCl

Origin of Product

United States

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